![molecular formula C16H13N5O3 B2634275 N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396784-18-1](/img/structure/B2634275.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a p-tolyl group (a toluene with a substituent at the para position), and a tetrazole group (a five-membered ring containing four nitrogen atoms). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxole and p-tolyl groups are aromatic and likely contribute significantly to the compound’s overall structure. The tetrazole group could potentially act as a hydrogen bond acceptor, influencing the compound’s interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxole, p-tolyl, and tetrazole groups. For example, the tetrazole group is known to participate in a variety of reactions, including nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One line of research involves the synthesis and characterization of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) developed a series of tetrazole-thiophene carboxamides, which were characterized using various spectroscopic techniques and subjected to antimicrobial evaluation and molecular docking studies, indicating potential bioactivity (Talupur et al., 2021). Similarly, K. Kumara, S. Naveen, and N. K. Lokanath (2017) synthesized and characterized new pyrazole derivatives using X-ray diffraction, demonstrating the compounds' molecular structures and potential for forming supramolecular architectures (Kumara et al., 2017).
Antimicrobial and Antiproliferative Activities
Research on the antimicrobial and antiproliferative activities of related compounds has also been conducted. For example, E. Mansour, Asmaa Aboelnaga, E. Nassar, and Safaa I. Elewa (2020) reported on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed promising results in antimicrobial and antiproliferative assays against cancer cells, highlighting the therapeutic potential of these compounds (Mansour et al., 2020).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis have been significant areas of study, providing insight into the physical and chemical properties of these compounds. Jian-Zhen Liao, Da-Chi Chen, Fang Li, Yong Chen, N. Zhuang, Meijin Lin, and Chang-cang Huang (2013) explored the synthesis of tetrazolate-based coordination networks, examining their structures and nonlinear optical properties, which could have applications in materials science (Liao et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-10-2-5-12(6-3-10)21-19-15(18-20-21)16(22)17-11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIXKOENJLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.